molecular formula C6H13ClN2O4 B2365584 (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride CAS No. 2580104-27-2

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride

Cat. No. B2365584
CAS RN: 2580104-27-2
M. Wt: 212.63
InChI Key: ZRTVKSPSNLMUOQ-WCCKRBBISA-N
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Description

“(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” is a compound that falls under the category of carboxylic acids . It is characterized by the presence of a carboxyl group (COOH) and an amino group (NH2). The compound’s IUPAC name is "(1-carboxyethyl)-L-methionine hydrochloride" .


Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can be achieved through various methods. One common method involves the asymmetric reduction of a ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material . Another method involves the conversion of carboxylic acids to acid chlorides using Thionyl Chloride . The hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .


Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” can be determined using various spectroscopic techniques such as 1H, 13C, 11B, and 19F NMR spectroscopy . The compound’s molecular weight is 257.74 .


Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of chemical reactions. For instance, carboxylic acids can react with Thionyl Chloride to form acid chlorides . During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” can be determined using various techniques. The compound is characterized by its molecular weight of 257.74 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be determined using appropriate techniques .

Scientific Research Applications

Synthesis Applications

  • Hydroformylation-Amidocarbonylation : A study demonstrates the use of hydroformylation-amidocarbonylation in synthesizing Glufosinate, a compound closely related to (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid (Sakakura, Tanaka, & Huang, 1991).

  • Amino Acid Derivatives Synthesis : Research into the synthesis of amino acid derivatives, such as N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, relates to the structural manipulation and potential applications of compounds like (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid (Mickevičienė et al., 2015).

  • Epoxy Amino Acids Production : Derivatives of 2-amino-4-pentenoic acid, a compound structurally similar to (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid, were used to produce epoxy amino acids, highlighting a pathway for producing structurally unique amino acids (Krishnamurthy et al., 2014).

Biological Applications

  • Intestinal Epithelial Barrier Function : A study on DL-2-hydroxy-(4-methylthio)butanoic acid, a methionine precursor, highlights its role in protecting intestinal epithelial barrier function, an insight that could be relevant for derivatives like (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid (Martín-Venegas et al., 2013).

  • Metabolic Pathways in Chick Liver : Research into the conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in chick liver suggests potential metabolic pathways and biological roles for compounds similar to (2S)-2-amino-4-(methoxycarbonylamino)butanoic acid (Dibner & Knight, 1984).

Future Directions

The future directions for the study and application of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.ClH/c1-12-6(11)8-3-2-4(7)5(9)10;/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTVKSPSNLMUOQ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride

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